molecular formula C9H12N2O2 B13755380 2-((3-Hydroxy-4-methylphenyl)amino)acetamide CAS No. 7207-40-1

2-((3-Hydroxy-4-methylphenyl)amino)acetamide

Cat. No.: B13755380
CAS No.: 7207-40-1
M. Wt: 180.20 g/mol
InChI Key: VSSLBIBNTSJNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxy-4-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a hydroxy group and a methyl group attached to an aniline ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-methylanilino)acetamide typically involves the reaction of 3-hydroxy-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxy-4-methylaniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature range of 0-5°C.

    Procedure: The 3-hydroxy-4-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-hydroxy-4-methylanilino)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is achieved by optimizing reaction conditions and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-methylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(3-hydroxy-4-methylanilino)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-methylanilino)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acetamide group can participate in amide bond formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

2-(3-hydroxy-4-methylanilino)acetamide can be compared with other similar compounds, such as:

    2-(3-hydroxyanilino)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(4-methylanilino)acetamide: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.

    2-(3-hydroxy-4-chloroanilino)acetamide: Contains a chloro group instead of a methyl group, which may alter its chemical and biological properties.

The uniqueness of 2-(3-hydroxy-4-methylanilino)acetamide lies in the presence of both hydroxy and methyl groups on the aniline ring, which can significantly impact its chemical reactivity and biological interactions.

Properties

CAS No.

7207-40-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-hydroxy-4-methylanilino)acetamide

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)12)11-5-9(10)13/h2-4,11-12H,5H2,1H3,(H2,10,13)

InChI Key

VSSLBIBNTSJNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.